molecular formula C13H18N4 B15321339 1-Methyl-3-(piperazin-1-ylmethyl)-1h-indazole

1-Methyl-3-(piperazin-1-ylmethyl)-1h-indazole

Cat. No.: B15321339
M. Wt: 230.31 g/mol
InChI Key: CDARYLLBVDASLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(piperazin-1-ylmethyl)-1H-indazole is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a 1H-indazole core, a privileged scaffold in pharmacology, linked to a piperazine moiety via a methylene bridge. The indazole structure is a prominent heterocycle found in several approved drugs and bioactive molecules, known for its diverse biological activities . Piperazine is a common feature in pharmaceuticals that often contributes to favorable physicochemical properties and molecular recognition . The integration of these two subunits into a single molecule makes it a valuable intermediate for constructing novel compounds for biological screening. Indazole derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including potent anti-tumor properties . Specific indazole-based molecules are known to function as JNK (c-Jun N-terminal kinase) inhibitors, which are investigated for the treatment of inflammatory disorders and conditions like rheumatoid arthritis . Furthermore, the indazole scaffold is a key structural component in several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, underscoring its significance in oncology research . The synthetic versatility of this compound allows researchers to explore its potential as a precursor for developing new therapeutic agents. It is strictly for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-methyl-3-(piperazin-1-ylmethyl)indazole

InChI

InChI=1S/C13H18N4/c1-16-13-5-3-2-4-11(13)12(15-16)10-17-8-6-14-7-9-17/h2-5,14H,6-10H2,1H3

InChI Key

CDARYLLBVDASLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CN3CCNCC3

Origin of Product

United States

Biological Activity

1-Methyl-3-(piperazin-1-ylmethyl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. The indazole framework is known for its diverse pharmacological properties, and modifications to this structure can yield compounds with enhanced therapeutic profiles.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine with indazole derivatives. The structural integrity of the compound is confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry, which elucidate the functional groups and confirm the molecular structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antiproliferative effects against various cancer cell lines. Key findings include:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. IC50 values often fall below 80 μM, indicating moderate to potent activity compared to established anticancer agents .
  • Mechanism of Action : Research suggests that the compound may induce apoptosis and cell cycle arrest in cancer cells. It has been shown to inhibit critical signaling pathways like ERK signaling, leading to decreased phosphorylation levels of proteins involved in cell proliferation and survival .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms of action relevant to this compound.

Table 1: Summary of Antiproliferative Activities

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMGC-803<80ERK pathway inhibition
Compound H12HCT-1169.58Induces apoptosis, G2/M phase arrest
Compound 5eMCF-757.3PARP1 inhibition

Pharmacokinetic Properties

The introduction of piperazine moieties is noted to enhance the pharmacokinetic properties of indazole derivatives. These modifications can improve solubility, bioavailability, and overall biological activity by enabling better interaction with target proteins .

Scientific Research Applications

The applications of 1-Methyl-3-(piperazin-1-ylmethyl)-1H-indazole are primarily in scientific research, particularly in the development of pharmaceutical compounds. This compound is used as a building block in the synthesis of various indazole derivatives, which have demonstrated potential as inhibitors of certain biological targets .

Indazole Derivatives as Anti-Cancer Agents

  • Inhibition of Cancer Cell Proliferation Indazole derivatives, synthesized using compounds similar in structure to this compound, have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. These cell lines include A549 lung cancer cells, HepG2 hepatocellular carcinoma cells, MCF-7 breast cancer cells, and HCT116 colorectal cancer cells .
  • Structure-Activity Relationship Studies have explored the structure-activity relationship (SAR) of indazole derivatives, revealing that different substituents at various positions on the indazole ring can significantly impact their inhibitory activities. For instance, the presence of a 4-(4-methylpiperazin-1-yl)phenyl group at the R1 position of the indazole scaffold showed varying degrees of inhibition against different cancer cell lines .
  • PARP1 Inhibition Some piperazine-containing compounds have shown the capacity to inhibit PARP1 catalytic activity, which is relevant in cancer research .

Development of BCR-ABL Inhibitors

  • Inhibition of BCR-ABL Kinase Indazole derivatives have been investigated as potent pan-BCR-ABL inhibitors, including those effective against the imatinib-resistant mutant T315I .
  • Methylene Linker Importance Research indicates the significance of a methylene linker incorporated between a terminal phenyl group and a substituted piperazine in enhancing BCR-ABL WT inhibition. This linker may enable the extended piperazine moiety to form tight interactions with the allosteric site of ABL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity in Indazole Derivatives

Indazole derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Indazole Derivatives and Their Properties
Compound Name Substituents/Modifications Biological Target Activity (IC50/EC50) Key Findings
1-Methyl-3-(piperazin-1-ylmethyl)-1H-indazole 1-Me, 3-(piperazinylmethyl) Antimicrobial/Nematicidal N/A Base for synthesizing oxadiazoles with moderate antimicrobial activity .
Compound 120 (Qian et al.) 4- and 6-position disubstitutions IDO1 enzyme 5.3 µM Dual substituents enhance hydrophobic interactions with IDO1 pockets .
Compound 89 (Wang et al.) 1H-indazol-3-amine derivatives Bcr-Abl kinase 0.014 µM (Bcr-AblWT) Comparable potency to Imatinib; targets T315I mutant .
1-Methyl-3-(2,2,2-trifluoroethyl)-1H-indazole 1-Me, 3-(CF3CH2) N/A N/A Synthesized via Cu-catalyzed trifluoromethylation; no bioactivity reported .
Compounds 144/145 (Di Lello et al.) Undisclosed substituents USP7 enzyme 0.61–0.75 µM Induces apoptosis and cell cycle arrest in MDM2 MSD assay .
1-Methyl-3-phenyl-1H-indazole (5a) 1-Me, 3-Ph Tubulin N/A Demonstrates SAR importance of 3-position for microtubule inhibition .

Key Structural and Pharmacological Insights

Substituent Position and Activity :

  • The 3-position of the indazole scaffold is critical for target engagement. For example:
  • In this compound, the piperazine moiety enhances solubility and provides a handle for further derivatization .
  • In compound 89, the 3-amine group facilitates hydrogen bonding with Bcr-Abl kinase, mimicking Imatinib’s binding mode .
    • Disubstitution at 4- and 6-positions (e.g., compound 120) improves IDO1 inhibition by interacting with hydrophobic pockets .

Piperazine-Based Modifications: Piperazine is a common pharmacophore in kinase inhibitors and antimicrobial agents.

Synthetic Strategies :

  • The target compound is synthesized via Mannich reactions , whereas analogs like 1-Methyl-3-(2,2,2-trifluoroethyl)-1H-indazole require transition-metal catalysis . These differences impact scalability and functional group compatibility.

Biological Activity Profiles :

  • While this compound is tailored for antimicrobial applications, analogs like compound 89 (Bcr-Abl inhibitor) and compounds 144/145 (USP7 inhibitors) highlight the scaffold’s versatility in oncology .

Preparation Methods

Step 1: Mannich Reaction for Piperazinylmethyl Group Installation

The Mannich reaction is employed to attach the piperazinylmethyl moiety to the indazole ring. This reaction involves the condensation of 1H-indazole with formaldehyde and piperazine under controlled conditions.

Procedure (adapted from):

  • Reactants :
    • 1H-indazole (2 mmol, 235 mg)
    • Formaldehyde (37%, 3 mmol)
    • Substituted piperazine (2 mmol)
  • Solvent : Ethanol-water (1:1)
  • Conditions : Stirred at room temperature until reaction completion (monitored by TLC).
  • Workup : Filtered precipitate, dried, and recrystallized.

Yield : ~45%
Characterization Data :

Parameter Value
Melting Point (mp) 179.7°C
IR (KBr) cm⁻¹ ν 3130 (N-H), 3095–2756 (C-H)
¹H-NMR (CDCl₃) δ 8.10 (bs, 1H, NH), 7.77 (d, J=7.6, 1H), 7.36 (d, J=8, 1H), 6.92–6.82 (m, 3H), 3.79 (s, 2H, CH₂-N), 3.20 (t, 4H, piperazine), 2.68 (t, 4H, piperazine)

Key Observations :

  • The reaction selectively forms the 3-(piperazin-1-ylmethyl) derivative due to the electron-rich nature of the indazole’s 3-position.
  • Piperazine acts as the amine source, and formaldehyde serves as the carbonyl component in the Mannich reaction.

Step 2: Methylation of the 1-Position

The 1-methyl group is introduced via alkylation, typically using a methylating agent such as methyl iodide or dimethyl sulfate . This step requires deprotonation of the indazole’s NH group, followed by nucleophilic substitution.

General Alkylation Protocol

  • Reactants :
    • 3-(piperazin-1-ylmethyl)-1H-indazole (from Step 1)
    • Methyl iodide (excess)
  • Base : K₂CO₃ or NaH
  • Solvent : DMF or THF
  • Conditions : Stirred at room temperature or mild heating (e.g., 40°C).
  • Workup : Extracted with ethyl acetate, dried, and purified via column chromatography.

Expected Yield : ~60–75% (based on analogous reactions in).

Critical Notes :

  • Regioselectivity : The NH group at the 1-position is more acidic than other hydrogens on the indazole ring, ensuring selective alkylation.
  • Side Reactions : Over-alkylation or reaction at the 2-position (if present) must be minimized by controlling stoichiometry and reaction time.

Supportive Data from Literature

Comparative Analysis of Indazole Derivatives

Studies on indazole derivatives highlight the importance of functionalization patterns. For example:

Compound Key Reaction Yield (%) Reference
3-(piperazin-1-ylmethyl)-1H-indazole Mannich reaction 45
1-Methyl-3-(piperazin-1-ylmethyl)-1H-indazole Alkylation (inferred) N/A N/A
Ethyl 2-(3-piperazin-1-ylmethyl)-1H-indazole-1-yl acetate Acetylation 75

Insights :

  • The Mannich reaction is reproducible but low-yielding (~45%) due to steric hindrance and competing byproducts.
  • Alkylation efficiency depends on the methylating agent and base strength.

Challenges and Optimization Strategies

Limitations in Current Methods

  • Low Yield in Mannich Reaction : Limited by side reactions (e.g., polymerization of formaldehyde).
  • Methylation Selectivity : Risk of over-alkylation or incomplete conversion.

Proposed Improvements

  • Catalytic Systems : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance Mannich reaction efficiency.
  • Phase-Transfer Catalysis : Improve alkylation rates using crown ethers or quaternary ammonium salts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Methyl-3-(piperazin-1-ylmethyl)-1H-indazole?

  • The synthesis typically involves a Mannich reaction between 1H-indazole and formaldehyde/piperazine to introduce the piperazine-methyl group at the 3-position . Subsequent alkylation (e.g., using methyl iodide) at the indazole N1 position yields the target compound. Reaction optimization includes solvent selection (ethanol or DMF), reflux conditions, and stoichiometric control of reagents. Characterization via IR, ¹H NMR, and mass spectrometry confirms structural integrity .

Q. How is the compound characterized post-synthesis to validate its structure?

  • Spectroscopic techniques are critical:

  • ¹H NMR identifies proton environments (e.g., indazole aromatic protons at δ 6.80–7.35 ppm, piperazine methylene protons at δ 2.70–3.25 ppm) .
  • Mass spectrometry confirms molecular ion peaks (e.g., m/z 256 [M+H]⁺).
  • Elemental analysis validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial screening against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) via agar diffusion or broth dilution methods .
  • Nematicidal activity is tested against model organisms (e.g., Caenorhabditis elegans), assessing lethality at varying concentrations .

Advanced Research Questions

Q. How do structural modifications to the indazole or piperazine moieties influence biological activity?

  • Structure-Activity Relationship (SAR) studies reveal:

  • 3-Position substitution : Piperazine-methyl groups enhance tubulin binding (anticancer potential) compared to 1-substituted analogs .
  • Electronic effects : Electron-withdrawing groups on the indazole ring (e.g., trifluoromethyl) improve potency in enzyme inhibition assays .
  • Piperazine derivatization : Introducing aryloxadiazole or triazole groups (e.g., via click chemistry) modulates selectivity for kinase targets .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Key issues : By-product formation during Mannich reactions, low yields in alkylation steps, and solvent recovery .
  • Solutions :

  • Process optimization : Transitioning from batch to flow chemistry improves reproducibility.
  • Catalytic methods : Copper(I) iodide or polyphosphoric acid enhances reaction efficiency .
  • Green chemistry : Microwave-assisted synthesis reduces reaction times and energy use .

Q. Which advanced analytical techniques resolve structural or mechanistic ambiguities?

  • X-ray crystallography determines coordination geometry in metal complexes (e.g., osmium-indazole complexes) .
  • HPLC-MS monitors reaction intermediates in real-time .
  • DFT calculations model electronic interactions in SAR studies .

Q. How is computational modeling integrated into pharmacophore development?

  • Molecular docking identifies binding poses in tubulin or kinase pockets (e.g., using AutoDock Vina) .
  • Pharmacophore mapping highlights essential features: aromatic indazole core, basic piperazine nitrogen, and hydrophobic methyl groups .

Q. What strategies improve reaction yields and purity in multi-step syntheses?

  • Stepwise optimization :

  • Mannich reaction : Excess formaldehyde (1.5 eq) and piperazine (1.2 eq) in ethanol at 80°C for 6 hours .
  • Alkylation : Use of methyl iodide in DMF at 50°C with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Data Contradictions and Validation

  • Antimicrobial vs. Anticancer Activity : reports antimicrobial activity, while SAR data (e.g., tubulin binding in ) suggest anticancer potential. Researchers must validate target specificity using knockout cell lines or enzyme inhibition assays .
  • Scale-Up Discrepancies : Lab-scale synthesis (mg) in achieves 70–80% yields, while industrial methods (kg) in face <50% yields due to mixing inefficiencies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.